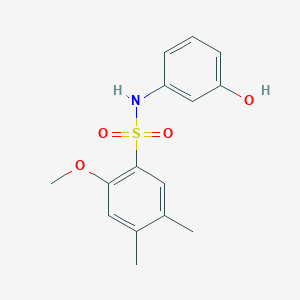
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with hydroxy, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 3-hydroxyaniline with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-hydroxyphenyl)-2-methoxybenzenesulfonamide
- N-(3-methoxyphenyl)-2-hydroxybenzenesulfonamide
- N-(3-hydroxyphenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both hydroxy and methoxy groups on the benzene ring, along with the sulfonamide group, allows for versatile reactivity and potential for diverse applications in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10-7-14(20-3)15(8-11(10)2)21(18,19)16-12-5-4-6-13(17)9-12/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQICLYXNPWOUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)



![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B5185707.png)

![3-[(4-Bromophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid](/img/structure/B5185715.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)

![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
